4-bromo-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide
Overview
Description
The compound “4-bromo-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide” is a complex organic molecule that contains a 1,2,4-triazole ring. Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles . This may lead to the formation of two regioisomers .Molecular Structure Analysis
The structure of this compound is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . The presence of bromine as a large electron-withdrawing group can influence the properties of the compound .Chemical Reactions Analysis
The chemical reactions of this compound can be influenced by the presence of electron-donating groups and the position of these groups . For example, introducing electron-donating groups can contribute to good inhibitory activity against urease .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be influenced by the presence and position of electron-donating groups . For instance, the length of the alkyl chain on position N -4 had influence on the activity and the longer alkyl chain decreased the activity significantly .Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, compounds containing the 1,2,4-triazole ring are known for their significant antibacterial activity . They are often used in the development of new antibacterial agents to deal with the escalating problems of microbial resistance .
Future Directions
The future directions for research on this compound could involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .
Properties
IUPAC Name |
4-bromo-N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5OS/c1-10-20-21-17-23(10)22-16(25-17)12-3-2-4-14(9-12)19-15(24)11-5-7-13(18)8-6-11/h2-9H,1H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXINKYYJJKUMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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